N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide
Description
N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a pivalamide moiety. The benzo[d][1,3]dioxole (commonly known as a methylenedioxyphenyl group) is a privileged structure in medicinal chemistry due to its metabolic stability and ability to modulate pharmacokinetic properties. The 1,3,4-oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, enhancing binding affinity in biological targets.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)13(19)16-14-18-17-12(22-14)7-9-4-5-10-11(6-9)21-8-20-10/h4-6H,7-8H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSVTDQJDAUPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the oxadiazole ring: The oxadiazole ring is formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the benzo[d][1,3]dioxole and oxadiazole moieties: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antitumor properties. For instance, a series of N-aryl derivatives with the benzo[d][1,3]dioxol-5-ylmethyl group were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines and assessed their antitumor activities against HeLa, A549, and MCF-7 cell lines. The results indicated that some compounds exhibited potent growth inhibition with IC50 values below 5 µM:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
These findings suggest that the incorporation of the benzo[d][1,3]dioxole moiety enhances the antitumor activity of the synthesized compounds .
Neuropharmacological Applications
The structure of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide also positions it as a candidate for neuropharmacological applications. Compounds with similar structural features have been shown to interact with GABA receptors and exhibit anxiolytic properties.
Synthetic Chemistry
The synthesis of this compound involves several steps that can be optimized for better yields and purity. The reactions typically include:
- Formation of Oxadiazole Ring : The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
- Functionalization : The introduction of pivalamide groups can enhance solubility and bioavailability.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
Mechanism of Action
The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide exerts its effects involves interaction with cellular targets such as enzymes or receptors. For instance, in cancer cells, it may induce apoptosis by disrupting mitochondrial function or inhibiting key signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Influence: The 1,3,4-oxadiazole core in the target compound contrasts with thiazole/thiazolidinone cores in analogs.
- Synthetic Challenges : Yields for benzo[d][1,3]dioxole-containing analogs (e.g., 20% in ) suggest steric or electronic challenges during coupling steps. Similar issues may arise in the target compound’s synthesis, especially during pivalamide conjugation.
- Characterization : All analogs were validated via NMR and HRMS, indicating these methods are standard for confirming benzo[d][1,3]dioxole integration .
Electronic and Thermodynamic Properties
While direct data for the target compound are absent, computational studies on similar systems (e.g., density-functional thermochemistry ) highlight the importance of exact-exchange terms in modeling heterocycles. For instance:
- This contrasts with electron-withdrawing groups (e.g., 4-methylbenzoyl in ), which may reduce solubility.
- Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP ) could predict the target compound’s atomization energy with <3 kcal/mol error, as demonstrated for analogous heterocycles .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, focusing on anticancer and antioxidant properties.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The general structure can be represented as:
where the specific molecular formula and weight depend on the substituents attached to the core structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the benzodioxole structure have shown promising results in inhibiting cell proliferation in HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines.
Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C16 | MCF-7 | 2.55 ± 0.34 |
| 2a | Hep3B | 3.94 - 9.12 |
These results indicate that certain benzodioxole derivatives can induce apoptosis and cause cell cycle arrest at various phases, particularly G2/M phase, which is crucial for halting cancer progression .
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated using in vitro assays such as the DPPH radical scavenging method. Compounds derived from benzodioxole have shown varying degrees of antioxidant activity compared to standard antioxidants like Trolox.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2a | 75% |
| Trolox | 85% |
This suggests that these compounds may help mitigate oxidative stress-related diseases by neutralizing free radicals .
The mechanisms through which this compound exerts its biological effects involve multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to disrupt the cell cycle in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in malignant cells.
- Antioxidant Defense : By scavenging free radicals, these compounds may enhance cellular antioxidant defenses.
Case Studies
In one notable study involving the compound's derivatives, researchers found that compound 2a significantly inhibited DNA synthesis in Hep3B cells and demonstrated a strong correlation between its structure and cytotoxicity . Another investigation highlighted the potential of these compounds in treating diabetes by inhibiting α-amylase with IC50 values indicating high potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
